

Application Note & Protocol: Preparation of L-DPPG Liposomes by Extrusion

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L-Dppg*

Cat. No.: *B1674680*

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive, step-by-step protocol for the preparation of unilamellar liposomes composed of 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (**L-DPPG**) using the lipid film hydration and extrusion method. The extrusion technique is a widely used procedure for generating homogenous populations of liposomes with a controlled size distribution.^[1] This protocol details the necessary materials, equipment, and procedures for forming the lipid film, hydrating it to create multilamellar vesicles (MLVs), and subsequently extruding the MLVs to produce large unilamellar vesicles (LUVs). Additionally, it covers standard methods for the physicochemical characterization of the resulting liposomes, including size, polydispersity, and surface charge analysis.

Materials and Equipment

A comprehensive list of required materials and equipment is provided below.

Table 1: Materials and Reagents

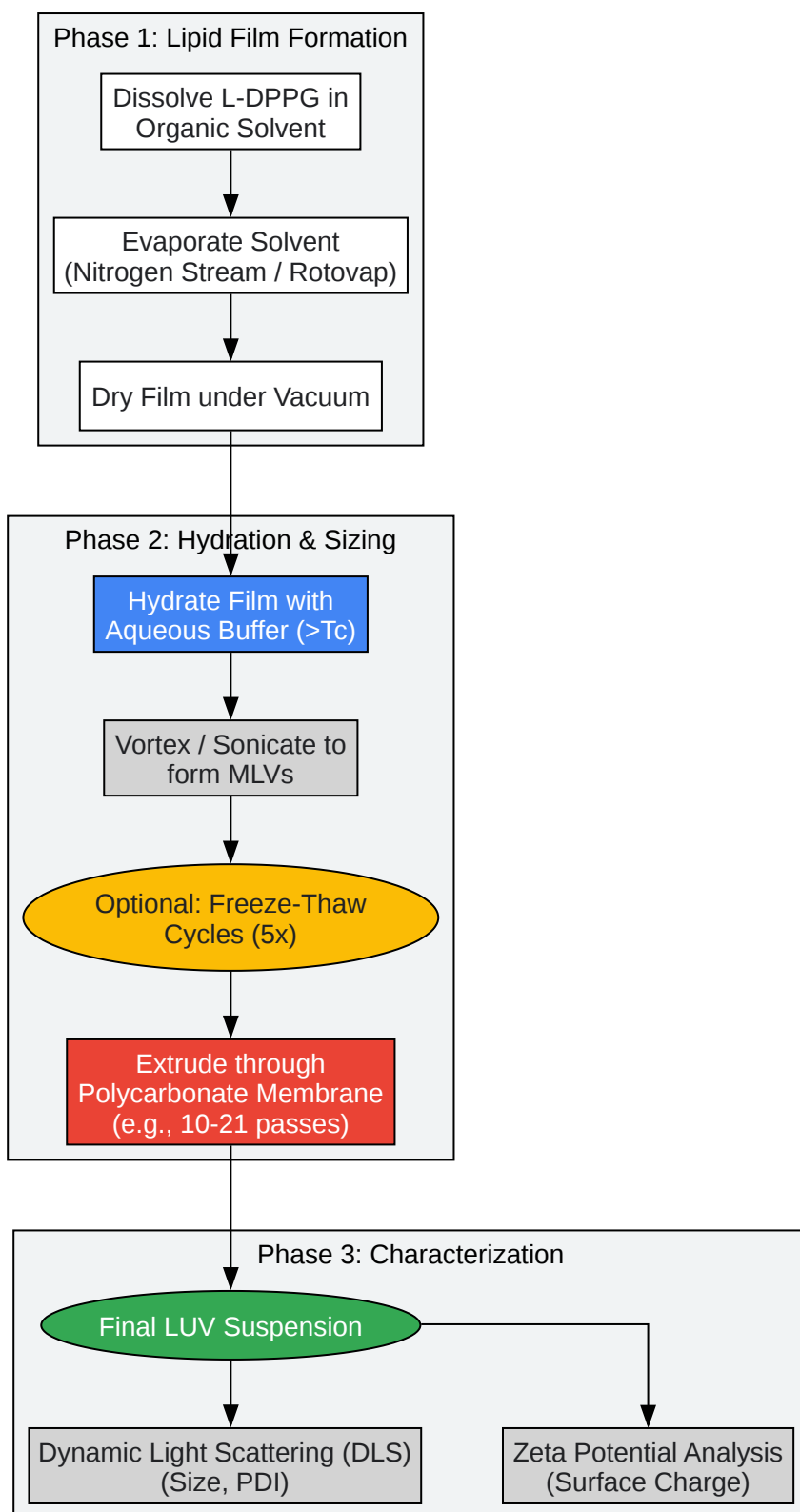
Material	Specification	Purpose	Example Supplier
L-DPPG Sodium Salt	1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol)[2]	Primary lipid component	Avanti Polar Lipids, Cayman Chemical
Chloroform	HPLC Grade	Organic solvent for dissolving lipids[2][3]	Sigma-Aldrich, Fisher Scientific
Methanol (Optional)	HPLC Grade	Co-solvent with chloroform for lipid dissolution	Sigma-Aldrich, Fisher Scientific
Hydration Buffer	e.g., Phosphate-Buffered Saline (PBS), pH 7.4; Tris Buffer	Aqueous phase for lipid film hydration	Gibco, Sigma-Aldrich
Nitrogen or Argon Gas	High Purity	For evaporating organic solvent	Airgas, Praxair

Table 2: Equipment

Equipment	Purpose
Rotary Evaporator or Nitrogen/Argon Stream Setup	To create a thin lipid film by solvent evaporation
Vacuum Pump / Desiccator	To remove residual organic solvent from the lipid film
Water Bath or Heating Block	To control temperature during hydration and extrusion
Vortex Mixer / Bath Sonicator	To agitate and aid in the hydration of the lipid film
Liposome Extruder (e.g., Avanti Mini Extruder)	To resize multilamellar vesicles into unilamellar vesicles
Gas-tight Glass Syringes (e.g., Hamilton)	To pass the lipid suspension through the extruder
Polycarbonate Membranes	Filters with defined pore sizes for extrusion (e.g., 100 nm, 200 nm)
Filter Supports	To place on either side of the polycarbonate membrane in the extruder
Dynamic Light Scattering (DLS) Instrument	To measure liposome size and Polydispersity Index (PDI)
Zeta Potential Analyzer	To measure the surface charge and stability of liposomes
Glassware (Round-bottom flask, vials)	For lipid dissolution and hydration

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for preparing and characterizing **L-DPPG** liposomes via the extrusion method.



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Caption: Workflow for **L-DPPG** Liposome Preparation.

Detailed Experimental Protocol

3.1. Phase 1: Preparation of the Lipid Film

- **Lipid Dissolution:** Weigh the desired amount of **L-DPPG** powder and dissolve it in chloroform (or a chloroform:methanol mixture) in a glass round-bottom flask. A typical concentration for the lipid solution is 10-20 mg/mL. Ensure the lipid is completely dissolved to form a clear solution.
- **Solvent Evaporation:** Evaporate the organic solvent using a rotary evaporator under reduced pressure or by gently streaming nitrogen or argon gas over the surface of the solution in a fume hood. This will create a thin, uniform lipid film on the inner surface of the flask.
- **Vacuum Drying:** Place the flask under high vacuum for at least 2 hours (or overnight) to ensure the complete removal of any residual organic solvent.

3.2. Phase 2: Hydration and Extrusion

- **Hydration:** Add the desired aqueous buffer (e.g., PBS, pH 7.4) to the flask containing the dry lipid film. The volume will determine the final lipid concentration. It is critical to perform this step at a temperature above the gel-liquid crystal transition temperature (T_c) of DPPG ($T_c \approx 41^\circ\text{C}$). Pre-warm the buffer and maintain the flask's temperature in a water bath.
- **Formation of MLVs:** Agitate the suspension vigorously to detach the lipid film from the glass and form multilamellar vesicles (MLVs). This can be achieved by vortexing or bath sonicating the suspension for several minutes. The resulting suspension will appear milky.
- **Optional Freeze-Thaw Cycles:** To improve the efficiency of extrusion and the homogeneity of the final product, the MLV suspension can undergo freeze-thaw cycles. This is particularly recommended for preparing vesicles smaller than 100 nm.
 - Freeze the liposome suspension in liquid nitrogen for approximately 15-30 seconds.
 - Thaw the suspension in a warm water bath (e.g., 42°C).
 - Repeat this cycle 3-5 times.
- **Extrusion:**

- Assemble the mini-extruder device with two filter supports and a polycarbonate membrane of the desired pore size (e.g., 100 nm) sandwiched between them, according to the manufacturer's instructions.
- Ensure the extruder block is pre-heated to a temperature above the lipid's T_c.
- Load the MLV suspension into one of the gas-tight glass syringes and carefully place it into one side of the extruder. Place an empty syringe on the opposite side.
- Gently and steadily push the plunger of the filled syringe to pass the lipid suspension through the membrane into the empty syringe. This constitutes one pass.
- Repeat the process by passing the suspension back and forth between the two syringes for an odd number of passes (e.g., 11 to 21 times) to ensure the entire sample passes through the filter a final time in the same direction. A higher number of passes generally improves size homogeneity. The liposome suspension should become clearer as it is extruded.

Data Presentation: Quantitative Parameters

The parameters used during extrusion directly influence the final characteristics of the liposomes.

Table 3: Extrusion Parameters and Resulting Liposome Size

Membrane Pore Size	Recommended Pressure	Number of Passes	Typical Resulting Mean Diameter	Reference
400 nm	25 psi	2-5	360 ± 25 nm	
100 nm	125 psi	5-11	138 ± 18 nm	
100 nm	< 800 psi	10+	120 - 140 nm	
30 nm	400 - 500 psi	5-11	66 ± 28 nm	

Note: When extruding through pores smaller than 0.2 μm , the final liposome diameter may be slightly larger than the nominal pore size.

Table 4: Typical Physicochemical Properties of DPPG Liposomes

Property	Typical Value	Significance	Reference
Zeta Potential	-30 mV to -45 mV	Indicates high colloidal stability due to electrostatic repulsion.	
Polydispersity Index (PDI)	< 0.3	Indicates a narrow, homogeneous size distribution, which is desirable for reproducibility.	
Storage Stability	Stable for months at 4-6°C	DSPC/DPPG liposomes stored in buffer at 4-6°C showed stability for at least 6 months.	

Characterization and Storage

5.1. Liposome Characterization

- **Size and Polydispersity:** The average hydrodynamic diameter and the polydispersity index (PDI) of the liposome suspension should be measured using Dynamic Light Scattering (DLS). A PDI value below 0.3 is generally considered acceptable for a monodisperse population.
- **Surface Charge:** The zeta potential should be measured to assess the surface charge and predict the colloidal stability of the liposome suspension. Due to the anionic nature of the phosphate-glycerol head group, DPPG liposomes exhibit a significant negative zeta potential, which prevents aggregation. Values more negative than -30 mV typically indicate excellent stability.

5.2. Storage and Stability

- Store the final liposome suspension in a sealed container at 4-6°C. Do not freeze unless a suitable cryoprotectant has been included in the formulation, as freezing and thawing can disrupt the vesicle structure.
- DPPG-containing liposomes have demonstrated good stability in simple aqueous buffers for extended periods. However, stability can be compromised in complex biological media containing proteins, which may interact with the liposome surface and cause leakage. It is recommended to assess stability under the specific conditions of the intended application.

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- To cite this document: BenchChem. [Application Note & Protocol: Preparation of L-DPPG Liposomes by Extrusion]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674680#protocol-for-preparing-l-dppg-liposomes-by-extrusion]

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